Fmoc-NH-ethyl-SS-propionic NHS ester
Overview
Description
Fmoc-NH-ethyl-SS-propionic NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It contains an Fmoc protecting group and an NHS ester group, which are essential for its function as a linker in bioconjugation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-ethyl-SS-propionic NHS ester involves several steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
Formation of the Disulfide Bond: The disulfide bond is formed through oxidation of thiol groups.
NHS Ester Formation: The NHS ester group is introduced to facilitate the coupling with primary amines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bond can be cleaved under reducing conditions.
Substitution: The NHS ester group reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond cleavage.
Basic Conditions: Piperidine for Fmoc deprotection.
Coupling Reagents: N-hydroxysuccinimide (NHS) for ester formation.
Major Products
Amide Bonds: Formed through the reaction of NHS ester with primary amines.
Free Amine: Obtained after Fmoc deprotection
Scientific Research Applications
Fmoc-NH-ethyl-SS-propionic NHS ester is widely used in scientific research, particularly in the following fields:
Chemistry: Used in peptide synthesis and bioconjugation.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of biopharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Fmoc-NH-ethyl-SS-propionic NHS ester involves the following steps:
Fmoc Protection: Protects the amine group during synthesis.
NHS Ester Reaction: The NHS ester reacts with primary amines to form stable amide bonds.
Disulfide Cleavage: The disulfide bond can be cleaved under reducing conditions, releasing the active drug in ADCs
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-ethyl-SS-propionic acid: Similar structure but lacks the NHS ester group.
Fmoc-NH-ethyl-SS-propionic amide: Contains an amide group instead of an ester.
Uniqueness
Fmoc-NH-ethyl-SS-propionic NHS ester is unique due to its combination of an Fmoc protecting group, a disulfide bond, and an NHS ester group, making it highly versatile for bioconjugation and ADC synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c27-21-9-10-22(28)26(21)32-23(29)11-13-33-34-14-12-25-24(30)31-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOJUNPXMJPADI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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